

Application Notes & Protocols for the Synthesis of Novel Pyrazole Compounds

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Compound of Interest

Compound Name: *1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid*

CAS No.: 126129-22-4

Cat. No.: B146012

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide to the experimental synthesis of novel pyrazole compounds. It moves beyond simple step-by-step instructions to offer insights into the strategic selection of synthetic routes, the rationale behind procedural steps, and comprehensive protocols for synthesis and characterization.

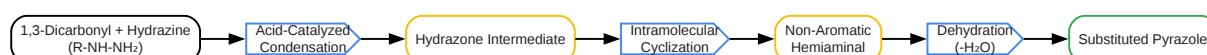
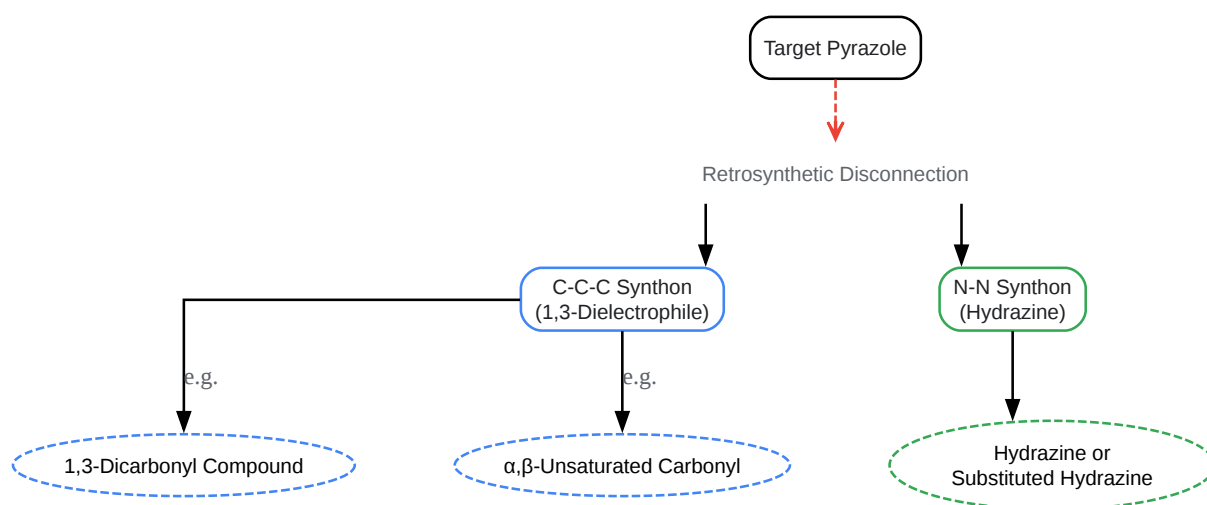
Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.^{[1][2]} First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.^{[1][3][4][5]} This biological versatility has cemented their status as "privileged structures" in drug discovery.

Prominent FDA-approved drugs such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its importance in developing effective therapeutic agents.[3][6] The continued interest in this scaffold necessitates robust and versatile synthetic methodologies to generate novel analogues for screening and development.[7][8] This guide details several field-proven synthetic strategies, from classical condensations to modern multicomponent reactions.

Strategic Planning: Retrosynthetic Analysis of the Pyrazole Core

The construction of the pyrazole ring is conceptually straightforward, typically involving the combination of a three-carbon (C-C-C) dielectrophilic synthon with a nitrogen-nitrogen (N-N) dinucleophilic synthon (i.e., hydrazine or its derivatives).[2][9] Understanding these fundamental disconnections allows for the logical design of synthetic routes based on the availability of starting materials and the desired substitution pattern on the final pyrazole ring.



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